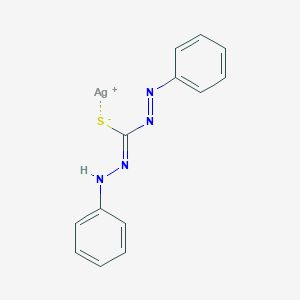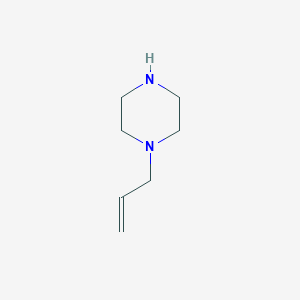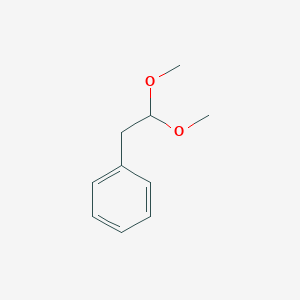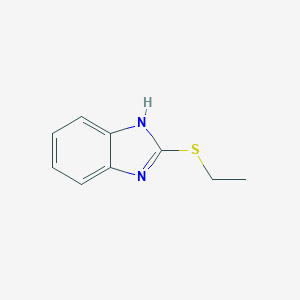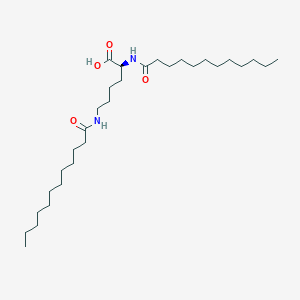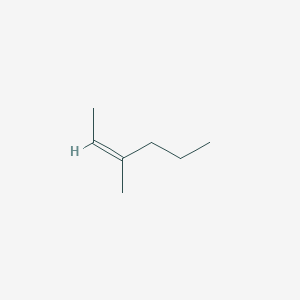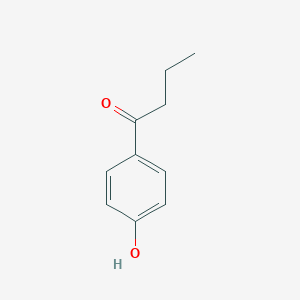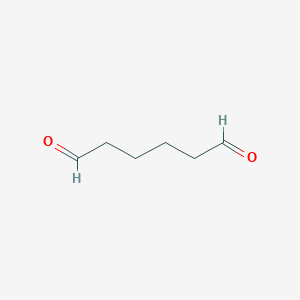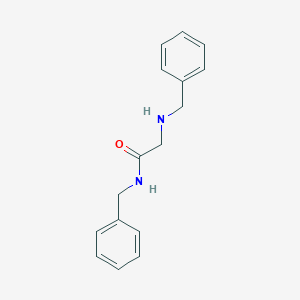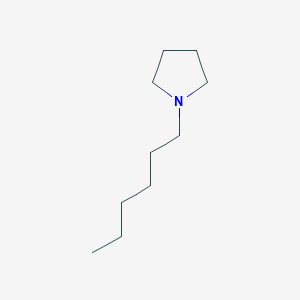
1-Hexylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a colorless liquid with a mild odor and is used in various scientific research applications. The compound has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological processes.
Applications De Recherche Scientifique
1-Hexylpyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to modulate various biological processes, including the immune response, inflammation, and cell proliferation. The compound has also been investigated for its potential use as a drug delivery system and as a tool for studying the structure and function of biological molecules.
Mécanisme D'action
The mechanism of action of 1-Hexylpyrrolidine is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
1-Hexylpyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Hexylpyrrolidine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yield. The compound is also readily available from commercial sources. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
Orientations Futures
There are several future directions for research on 1-Hexylpyrrolidine. One area of interest is its potential use as a drug delivery system. The compound has been shown to have good biocompatibility and can be easily functionalized with various molecules. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, and further studies are needed to explore its potential as an anticancer agent. Additionally, more studies are needed to explore the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 1-Hexylpyrrolidine involves the reaction of 1-bromohexane with pyrrolidine in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
123-13-7 |
|---|---|
Nom du produit |
1-Hexylpyrrolidine |
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-hexylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-8-11-9-6-7-10-11/h2-10H2,1H3 |
Clé InChI |
OUKZCQQNMWXMNE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CCCC1 |
SMILES canonique |
CCCCCCN1CCCC1 |
Autres numéros CAS |
123-13-7 |
Synonymes |
1-hexylpyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



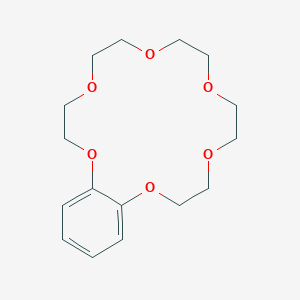
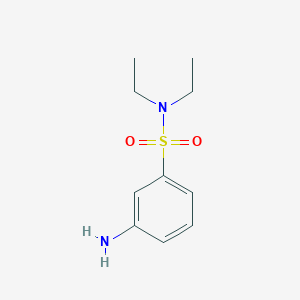
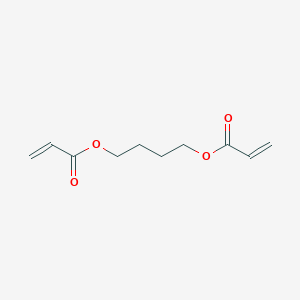
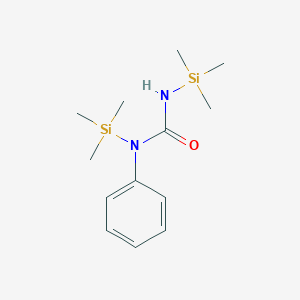
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
